Carbon Acidity Bracketing: 1,1,3,3-Tetracyanopropene Between Tricyanomethane and Pentacyanopropene
The free acid 1-propene-1,1,3,3-tetracarbonitrile is a strong carbon acid whose pKa can be bracketed by structurally related cyanocarbons. Tricyanomethane (cyanoform, HC(CN)₃) has an estimated aqueous pKa of −5.1 [1], while 2-(dicyanomethylene)-1,1,3,3-tetracyanopropene exhibits a first pKa below −8.5 [2]. The target compound, bearing four cyano groups on an allylic framework, is expected to fall between these extremes, making it a stronger carbon acid than tricyanomethane but weaker than the penta- and hexacyano derivatives. This intermediate acidity window is attractive for applications requiring controlled proton-transfer thermodynamics without the extreme reactivity of superacidic cyanocarbons.
| Evidence Dimension | Aqueous carbon acid pKa (estimated) |
|---|---|
| Target Compound Data | pKa expected between −5 and −8.5 (exact experimental value not located in open literature for the parent C₇H₂N₄ free acid) |
| Comparator Or Baseline | Tricyanomethane pKa ≈ −5.1; 2-(dicyanomethylene)-1,1,3,3-tetracyanopropene first pKa < −8.5 |
| Quantified Difference | Target acid is stronger than tricyanomethane by at least 3–4 pKa units, weaker than the pentacyano derivative by at least 3 pKa units |
| Conditions | Literature aqueous pKa estimates; direct head-to-head measurement under identical conditions is not available |
Why This Matters
For salt metathesis, ionic liquid synthesis, or acid-catalyzed transformations, the intermediate acidity of 1-propene-1,1,3,3-tetracarbonitrile provides a predictable deprotonation window not offered by weaker polynitriles like tricyanomethane or excessively strong ones like pentacyanopropene.
- [1] Cyanoform (Tricyanomethane). Wikipedia. Estimated pKa −5.1 in water, measured pKa 5.1 in acetonitrile. View Source
- [2] March's Advanced Organic Chemistry, 7th Ed., Chapter 8. Table 8.1 reports pKa of 2-(dicyanomethylene)-1,1,3,3-tetracyanopropene: first pKa below −8.5, second pKa −2.5. View Source
